

# Application Notes and Protocols: Plazomicin Sulfate in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **plazomicin sulfate** as investigated in key clinical trials. The information is intended to support research, scientific understanding, and professional drug development activities.

### Introduction to Plazomicin Sulfate

Plazomicin is a next-generation aminoglycoside antibiotic engineered to overcome common aminoglycoside resistance mechanisms.[1] It exhibits bactericidal activity against a range of multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).[2][3] Plazomicin has been primarily evaluated in clinical trials for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, and serious infections caused by CRE.[3][4]

## **Dosage and Administration in Clinical Trials**

The dosage of **plazomicin sulfate** in clinical trials has been determined based on patient weight and renal function, with therapeutic drug monitoring (TDM) playing a crucial role in specific patient populations to ensure safety and efficacy.



# Recommended Dosing for Complicated Urinary Tract Infections (cUTI)

The following table summarizes the recommended intravenous (IV) dosage of plazomicin for adult patients with cUTI, including pyelonephritis, based on clinical trial data.

| Creatinine<br>Clearance (CrCl)                    | Recommended<br>Dosage                          | Frequency      | Infusion Time |
|---------------------------------------------------|------------------------------------------------|----------------|---------------|
| ≥ 90 mL/min                                       | 15 mg/kg                                       | Once daily     | 30 minutes    |
| 60 to < 90 mL/min                                 | 15 mg/kg                                       | Once daily     | 30 minutes    |
| 30 to < 60 mL/min                                 | 10 mg/kg                                       | Once daily     | 30 minutes    |
| 15 to < 30 mL/min                                 | 10 mg/kg                                       | Every 48 hours | 30 minutes    |
| < 15 mL/min or on<br>renal replacement<br>therapy | Insufficient information to recommend a dosage | -              | -             |

Note: Dosage should be calculated using total body weight (TBW). For patients with a TBW greater than or equal to 125% of their ideal body weight (IBW), adjusted body weight (ABW) should be used.[5] The Cockcroft-Gault formula is used to estimate CrCl.[5]

## **Dosage in Clinical Trials for Serious CRE Infections**

In the CARE (Combating Antibiotic-Resistant Enterobacteriaceae) trial, patients with serious infections caused by CRE, such as bloodstream infections (BSI) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP), were treated with plazomicin in combination with other antibiotics.

| Patient<br>Population               | Plazomicin<br>Dosage | Frequency  | Adjunctive<br>Therapy       | Duration     |
|-------------------------------------|----------------------|------------|-----------------------------|--------------|
| BSI, HABP, or<br>VABP due to<br>CRE | 15 mg/kg             | Once daily | Meropenem or<br>Tigecycline | 7 to 14 days |



# Experimental Protocols from Key Clinical Trials EPIC Trial (Evaluating Plazomicin in cUTI)

Objective: To evaluate the efficacy and safety of plazomicin compared to meropenem for the treatment of cUTI, including acute pyelonephritis, in adults.[1][3]

Study Design: Phase 3, multinational, randomized, double-blind, non-inferiority trial.[3][4]

Patient Population: 609 adult patients with clinical signs and symptoms of cUTI or acute pyelonephritis requiring at least 4 days of IV antibiotic therapy.[1]

#### Methodology:

- Randomization: Patients were randomized in a 1:1 ratio to receive either IV plazomicin or IV meropenem.[1]
- Treatment Arms:
  - Plazomicin Arm: 15 mg/kg IV infused over 30 minutes once daily.[1]
  - Meropenem Arm: 1 g IV infused every 8 hours.[1]
- Treatment Duration: A minimum of 4 days of IV therapy was administered.[1] An optional switch to oral levofloxacin was permitted after at least 4 days of IV therapy for a total treatment duration of 7 to 10 days.[6]
- Primary Endpoints: The primary efficacy endpoints were a composite cure (clinical cure and microbiological eradication) at Day 5 and at the test-of-cure visit (15-19 days after initiation of therapy).[1]
- Key Assessments:
  - Clinical and microbiological assessments were performed at baseline, during treatment, at the end of IV therapy, at the test-of-cure visit, and at a late follow-up visit.
  - Safety assessments, including monitoring of renal function, were conducted throughout the trial.



# CARE Trial (Combating Antibiotic-Resistant Enterobacteriaceae)

Objective: To evaluate the efficacy and safety of plazomicin-based combination therapy compared to colistin-based combination therapy for the treatment of serious infections due to CRE.[5][7]

Study Design: Phase 3, multinational, randomized, open-label, superiority trial.[8][9]

Patient Population: Patients with BSI, HABP, or VABP caused by CRE.[5]

#### Methodology:

- Randomization: Patients were randomized to receive either a plazomicin-based or a colistinbased regimen.[5]
- Treatment Arms:
  - Plazomicin Arm: 15 mg/kg IV once daily in combination with either meropenem or tigecycline.[5][8]
  - Colistin Arm: A loading dose of 5 mg/kg IV followed by a maintenance dose of 5 mg/kg/day divided into two or three doses, in combination with either meropenem or tigecycline.[8]
- Treatment Duration: The total duration of therapy was 7 to 14 days.[8]
- Primary Endpoint: The primary endpoint was a composite of death from any cause at 28 days or clinically significant disease-related complications.[5]
- Therapeutic Drug Monitoring (TDM): TDM was utilized to ensure plazomicin exposures were within a target range.[9]

## Visualized Workflows and Pathways EPIC Clinical Trial Workflow





Click to download full resolution via product page

**EPIC Clinical Trial Workflow Diagram** 



## **Plazomicin Dosing and TDM Workflow**



Click to download full resolution via product page



#### Plazomicin Dosing and TDM Workflow

### **Plazomicin Mechanism of Action**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Once-Daily Plazomicin for Complicated Urinary Tract Infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plazomicin for tough infections: a tale of 2 clinical trials | CIDRAP [cidrap.umn.edu]
- 4. Achaogen reports positive Phase III EPIC and CARE trials of plazomicin to treat cUTI and CRE Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Safety and Efficacy of Plazomicin in Infections Caused by Carbapenem-Resistant Enterobacteriaceae [ciplamed.com]
- 6. Once-Daily Plazomicin vs. Meropenem for Complicated Urinary Tract Infections: EPIC Trial [ciplamed.com]
- 7. Evaluation of Plazomicin, Tigecycline, and Meropenem Pharmacodynamic Exposure against Carbapenem-Resistant Enterobacteriaceae in Patients with Bloodstream Infection or Hospital-Acquired/Ventilator-Associated Pneumonia from the CARE Study (ACHN-490-007)
  PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. A Study of Plazomicin Compared With Colistin in Patients With Infection Due to Carbapenem-Resistant Enterobacteriaceae (CRE) [ctv.veeva.com]
- 9. A Study of Plazomicin Compared With Colistin in Patients With Infection Due to Carbapenem-Resistant Enterobacteriaceae (CRE) | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Plazomicin Sulfate in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1430804#plazomicin-sulfate-dosage-and-administration-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com